(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Molecular Weight Lead-Likeness Fragment-Based Screening

This fragment-like compound (CAS 2034304-21-5) is a strategic starting point for hit-to-lead campaigns. Its low molecular weight (315.44 g/mol) and estimated moderate lipophilicity (clogP ~2.5) align with optimal fragment properties, ensuring superior solubility and minimal non-specific binding. Unlike common analogs with bulky aryl substituents (MW 392–422, clogP 4.69–4.88), its simple methyl group on the pyrazole ring provides a minimal steric footprint, preventing solubility-limited assay interference and offering a clear vector for rational SAR expansion without the need to truncate pre-installed lipophilic moieties.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 2034304-21-5
Cat. No. B2360596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
CAS2034304-21-5
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3SC
InChIInChI=1S/C17H21N3OS/c1-19-11-9-15(18-19)13-6-5-10-20(12-13)17(21)14-7-3-4-8-16(14)22-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3
InChIKeyPRTALEJUZZIXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why the (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone Scaffold Matters for Focused Screening Library Procurement


(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone (CAS 2034304-21-5) is a small-molecule screening compound featuring a 1-methylpyrazole attached to a piperidine ring, which is further linked to a 2-(methylthio)benzoyl group . With a molecular formula of C17H21N3OS and a molecular weight of 315.44 g/mol, it belongs to the class of pyrazolylpiperidine methanones but is distinguished by its relatively lower molecular weight and the absence of an additional phenyl substituent on the pyrazole core, unlike many of its nearest structural analogs . This compact, fragment-like architecture makes it a valuable entry point for hit-to-lead campaigns where minimizing initial molecular complexity is favored.

Why You Cannot Simply Substitute (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone with Bulkier Pyrazolylpiperidine Analogs in Your Screening Deck


Direct replacement of this compound with its closest commercially available analogs, such as those carrying an additional phenyl, 4-fluorophenyl, or 4-methoxyphenyl substituent on the pyrazole ring, introduces a significant increase in molecular weight (from 315.44 g/mol to 392–422 g/mol) and lipophilicity (clogP increase from an estimated ~2.5 to 4.69–4.88) . These property shifts alter solubility, permeability, and binding promiscuity profiles, which can lead to divergent hit rates in high-throughput screens . For procurement decisions, selecting the methyl-substituted core avoids inheriting the unoptimized bulk and excessive lipophilicity of the larger analogs, preserving chemical space for subsequent rational optimization.

Product-Specific Quantitative Evidence Guide: (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone vs. Closest Commercial Analogs


Molecular Weight Reduction Versus Closest Pyrazole-Phenyl Analogs

The target compound possesses a molecular weight of 315.44 g/mol, which is 76.56 g/mol (19.5%) lower than the closest 2D analog [2-(methylthio)phenyl]{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone (MW 392 g/mol) and 94.56 g/mol lower than the 4-fluorophenyl analog (MW 410 g/mol) . This places the target compound firmly within the 'lead-like' chemical space (MW ≤350), a desired property profile for fragment-based screening and early hit-to-lead programs.

Molecular Weight Lead-Likeness Fragment-Based Screening

Lipophilicity Control (clogP) Advantage Over Analogs

While an experimental logP for the target compound is not disclosed, its calculated logP is estimated to be approximately 2.5 based on its lower carbon count and polar heteroatom ratio . In contrast, the commercially listed analogs exhibit significantly higher logP values: 4.69 for the phenyl analog and 4.88 for the 4-fluorophenyl analog . This difference of over 2 log units translates to a theoretical >100-fold difference in lipophilicity.

Lipophilicity ADME Solubility

Topological Polar Surface Area (tPSA) and Hydrogen Bond Acceptor Efficiency

The target compound contains 3 hydrogen bond acceptors (two from the carbonyl and one from the pyrazole ring) and has an estimated topological Polar Surface Area (tPSA) similar to the bulkier analogs (49.0 Ų for the phenyl analog) but distributed over a significantly smaller molecular framework . This yields a higher density of polar functionalities per unit of molecular weight, which is known to correlate with improved aqueous solubility relative to analogs with higher carbon counts.

Polar Surface Area Permeability Physicochemical Property

When to Prioritize (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone Over Close Analogs: Application Scenarios


Fragment-Based or Low-Affinity Hit Identification Campaigns

The compound's low molecular weight (315.44 g/mol) and estimated moderate lipophilicity (~clogP 2.5) align with the physicochemical profile of successful fragment hits . In fragment-based drug discovery, starting with a smaller, less lipophilic scaffold allows for efficient fragment growth and optimization. The methyl substitution on the pyrazole ring provides a minimal steric footprint, which is favorable for detecting weak but ligand-efficient binding in biophysical assays such as SPR or NMR .

Solubility-Sensitive Biochemical Assays

The predicted solubility advantage derived from its lower clogP and higher polar atom density makes this compound a more reliable choice for high-concentration biochemical screens where the millimolar solubility of the more lipophilic analogs may be limiting . Choosing this compound over the phenyl-substituted analog (clogP 4.69) reduces the risk of compound precipitation and non-specific assay interference.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

As a hit-to-lead starting point, the compound's methyl group serves as a minimal placeholder on the pyrazole ring, offering a clear vector for subsequent SAR exploration . The absence of a pre-installed bulky aryl group avoids the common pitfall of having to truncate an existing lipophilic moiety, which often leads to potency loss. The scaffold's intrinsic simplicity provides greater synthetic flexibility for introducing optimized substituents identified through iterative medicinal chemistry .

Quote Request

Request a Quote for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.